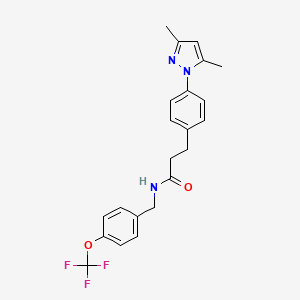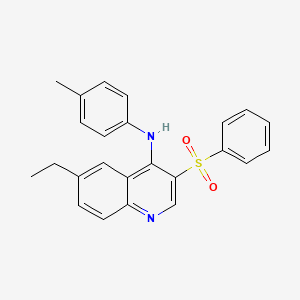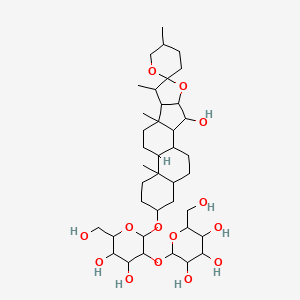
Anemarrhenasaponin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anemarrhenasaponin III is a steroidal saponin compound isolated from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. The compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-platelet aggregation properties .
Mécanisme D'action
Target of Action
Anemarrhenasaponin III, a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides Bunge , has been found to interact with several targets. These include VEGFR, X-linked inhibitor of apoptosis protein (XIAP), B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), thromboxane (Tx) A2 receptor, mTOR, NF-κB, COX-2, MMPs, and acetylcholinesterase (AChE) . These targets play crucial roles in various biological processes, including cell proliferation, inflammation, coagulation, and neuronal disorders .
Mode of Action
This compound interacts with its targets to exert its pharmacological effects. For instance, it inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and growth . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells .
Biochemical Pathways
The compound affects several biochemical pathways. It has been found to suppress the SHH-WNT-Matrix metalloproteinases (MMPs) pathway , which is involved in cell proliferation and migration. By inhibiting this pathway, this compound can suppress the progression of certain cancers .
Pharmacokinetics
It is known that the compound’s bioavailability and efficacy can be influenced by various factors, including its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
This compound has multiple pharmacological activities. It has been found to have anti-cancer, anti-neuronal disorders, anti-inflammatory, and anti-coagulant effects . For example, it can inhibit the proliferation of cancer cells and induce their apoptosis . It can also suppress inflammation by inhibiting the production of pro-inflammatory cytokines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Moreover, the compound’s action can also be influenced by the physiological environment, such as the presence of other molecules and the pH of the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anemarrhenasaponin III involves multiple steps, including glycosylation reactions. The compound is typically synthesized through the attachment of sugar moieties to the aglycone part of the molecule. The reaction conditions often involve the use of catalysts and protective groups to ensure the selective formation of glycosidic bonds .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from the rhizomes of Anemarrhena asphodeloides. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: Anemarrhenasaponin III undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the aglycone part can be reduced to single bonds.
Substitution: The glycosidic bonds can be hydrolyzed and substituted with different sugar moieties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Demonstrated anti-tumor activity against various cancer cell lines, including HepG2 and SGC7901.
Comparaison Avec Des Composés Similaires
Anemarrhenasaponin III is unique among steroidal saponins due to its specific glycosidic structure and pharmacological profile. Similar compounds include:
Timosaponin AIII: Known for its anti-cancer and anti-inflammatory properties.
Anemarrhenasaponin I: Exhibits anti-tumor activity by inhibiting the Sonic Hedgehog (SHH) signaling pathway.
Anemarsaponin B: Demonstrates moderate cytotoxicity against cancer cell lines.
Propriétés
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64O14/c1-17-7-12-39(48-16-17)18(2)25-33(53-39)29(44)26-21-6-5-19-13-20(8-10-37(19,3)22(21)9-11-38(25,26)4)49-36-34(31(46)28(43)24(15-41)51-36)52-35-32(47)30(45)27(42)23(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEHHXRFTMAICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
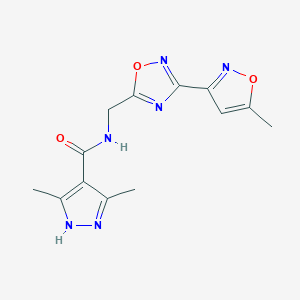
![7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2765821.png)
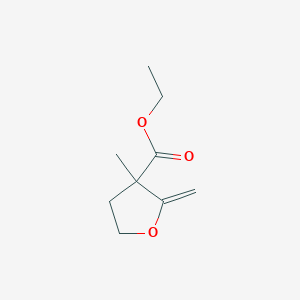
![(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2765827.png)
![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide](/img/structure/B2765829.png)
![3-{[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2765830.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B2765831.png)
![3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2765834.png)
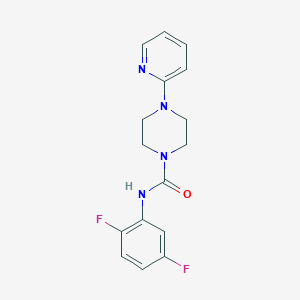

![3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2765838.png)
